

Synthesis and Characterization of [(Difluoromethyl)thio]benzene: A Technical Guide

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Compound of Interest

Compound Name: [(Difluoromethyl)thio]benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **[(Difluoromethyl)thio]benzene**, a valuable building block in medicinal chemistry and materials science. The introduction of the difluoromethylthio (-SCF₂H) group can significantly modulate the physicochemical and biological properties of organic molecules, making it a moiety of great interest in drug discovery and agrochemical development. This document details established synthetic protocols, thorough characterization data, and visual representations of the experimental workflows.

Introduction

The difluoromethylthio group is considered a lipophilic hydrogen bond donor and a bioisostere of functionalities such as hydroxyl, thiol, and amine groups.^[1] Its unique electronic properties can enhance metabolic stability, improve cell membrane permeability, and favorably alter the binding affinity of drug candidates to their targets. **[(Difluoromethyl)thio]benzene**, also known as phenyl difluoromethyl sulfide, serves as a fundamental scaffold for the introduction of this important functional group.

Synthesis of [(Difluoromethyl)thio]benzene

The primary route for the synthesis of **[(Difluoromethyl)thio]benzene** involves the S-difluoromethylation of thiophenol. Several methods have been developed, with two prominent approaches utilizing an electrophilic difluorocarbene precursor or a radical-based pathway.

Method 1: Difluoromethylation using an S-(Difluoromethyl)sulfonium Salt

A facile and practical approach for the synthesis of **[(Difluoromethyl)thio]benzene** is the reaction of thiophenol with a bench-stable S-(difluoromethyl)sulfonium salt, which serves as a difluorocarbene precursor.^{[2][3]} This method offers high yields under mild reaction conditions.

Experimental Protocol:

- To a solution of thiophenol (1.0 mmol, 1.0 equiv.) in a suitable solvent such as fluorobenzene (10 mL) is added a base, for instance, lithium hydroxide (2.2 equiv.).
- The mixture is stirred at room temperature.
- The S-(difluoromethyl)sulfonium salt (1.2 equiv.) is then added portion-wise to the reaction mixture.
- The reaction is allowed to proceed overnight at room temperature.
- Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford **[(Difluoromethyl)thio]benzene**.

Method 2: Visible-Light Photoredox Difluoromethylation

An alternative, efficient one-pot method involves the visible-light photoredox-mediated difluoromethylation of thiophenol using commercially available and inexpensive difluorobromoacetic acid as the difluoromethylating agent.^[4]

Experimental Protocol:

- A mixture of thiophenol (1.0 mmol, 1.0 equiv.), difluorobromoacetic acid (1.5 equiv.), and a photocatalyst (e.g., Ru(bpy)₃Cl₂) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
- A base (e.g., K₂CO₃, 2.0 equiv.) is added to the mixture.
- The reaction vessel is sealed and the mixture is degassed.
- The reaction is stirred and irradiated with visible light (e.g., a blue LED lamp) at room temperature for a specified time (e.g., 12-24 hours).
- After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.
- The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification of the residue by column chromatography on silica gel yields the desired product.

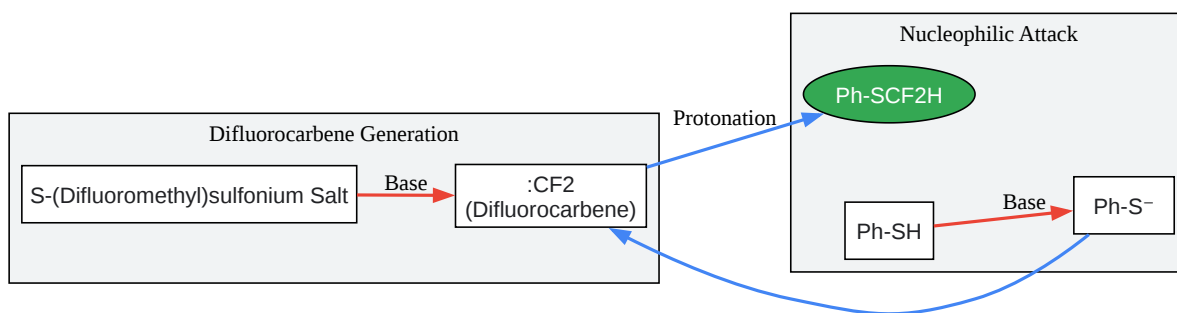
Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the synthesis and a plausible reaction mechanism for the difluorocarbene-based synthesis of **[(Difluoromethyl)thio]benzene**.



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Caption: General experimental workflow for the synthesis of **[(Difluoromethyl)thio]benzene**.



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Caption: Plausible mechanism for the synthesis via difluorocarbene.

Characterization Data

The structural confirmation and purity assessment of **[(Difluoromethyl)thio]benzene** are performed using various spectroscopic and analytical techniques. The following table summarizes the key characterization data.

Property	Value
Molecular Formula	C7H6F2S
Molecular Weight	160.18 g/mol [5]
Appearance	Colorless to almost colorless clear liquid[5]
Boiling Point	63°C / 7 mmHg[5]
Density (Predicted)	1.21 ± 0.1 g/cm ³ [5]
Refractive Index	1.5090 to 1.5130[5]
¹ H NMR (CDCl ₃ , 400 MHz) δ	7.60-7.30 (m, 5H, Ar-H), 6.75 (t, J = 56.4 Hz, 1H, -SCF ₂ H)
¹³ C NMR (CDCl ₃ , 101 MHz) δ	135.5, 130.0, 129.4, 128.9, 118.8 (t, J = 250.5 Hz, -SCF ₂ H)
¹⁹ F NMR (CDCl ₃ , 376 MHz) δ	-92.5 (d, J = 56.4 Hz)
Mass Spec (EI) m/z	160 (M ⁺), 109 (M ⁺ -CF ₂ H)
IR (neat) ν (cm ⁻¹)	3060 (Ar-H), 1580, 1480 (C=C), 1100-1000 (C-F), 740, 690 (Ar-H bend)

Note: NMR and IR data are representative and may vary slightly based on the specific instrument and conditions used.

Conclusion

This technical guide has outlined robust and efficient methods for the synthesis of **[(Difluoromethyl)thio]benzene**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The straightforward access to this compound, coupled with the desirable properties imparted by the difluoromethylthio group, ensures its continued importance in the design of new functional molecules.

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